molecular formula C9H12N2O3S B2699425 1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol CAS No. 1353947-28-0

1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol

Cat. No.: B2699425
CAS No.: 1353947-28-0
M. Wt: 228.27
InChI Key: GMYCBJPSDLOJEO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol is C9H12N2O2S , with a molecular weight of 212.27 g/mol . The compound’s structure consists of a pyrrolidine ring fused with a pyridine-2-ylsulfonyl moiety.

Scientific Research Applications

Organocatalysis

Compounds similar to "1-(Pyridin-2-ylsulfonyl)pyrrolidin-3-ol" have been identified as effective organocatalysts. For example, a derivative, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has shown significant catalytic activity in asymmetric Michael addition reactions. This catalyst enables reactions with good to high yield and excellent enantioselectivities, indicating its potential in asymmetric synthesis (Cui Yan-fang, 2008).

Pharmacological Characterization

Another compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, has been characterized as a high-affinity antagonist selective for κ-opioid receptors. It demonstrates potential therapeutic applications in treating depression and addiction disorders, highlighting the relevance of sulfonyl pyrrolidine derivatives in medicinal chemistry (S. Grimwood et al., 2011).

Potassium-Competitive Acid Blockers

The compound 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate, known as TAK-438, represents a novel and potent potassium-competitive acid blocker (P-CAB). It has shown superior efficacy and duration of action compared to proton pump inhibitors, indicating its potential for treating acid-related diseases such as gastroesophageal reflux disease and peptic ulcers (Yasuyoshi Arikawa et al., 2012).

Antineoplastic Agent Exploration

Compounds like 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide have been synthesized and evaluated for their potential as antineoplastic agents. The detailed study of their structure and molecular conformation supports ongoing research into novel cancer treatments (Surajit Banerjee et al., 2002).

Material Science and Light-Emitting Diodes

Derivatives featuring the pyrrolidine and pyridine sulfonamide structure have been utilized in the development of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). The variation in linking modes between different moieties in these compounds allows for tunable optoelectronic parameters, demonstrating their utility in advanced material science applications (Wei Li et al., 2016).

Properties

IUPAC Name

1-pyridin-2-ylsulfonylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c12-8-4-6-11(7-8)15(13,14)9-3-1-2-5-10-9/h1-3,5,8,12H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYCBJPSDLOJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)S(=O)(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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